N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a dioxido group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation to Form the Dioxido Group: The oxidation of the thiazine ring to introduce the dioxido group can be achieved using oxidizing agents like hydrogen peroxide or peracids.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the benzothiazine derivative with 4-nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazine ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation, metal hydrides such as sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s presence.
Comparison with Similar Compounds
N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-4-nitrobenzamide can be compared with other benzothiazine derivatives, such as:
- N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-phenoxyacetamide
- N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C27H25N3O6S |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
N-(3-benzoyl-1,1-dioxo-2-pentyl-1λ6,2-benzothiazin-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C27H25N3O6S/c1-2-3-9-18-29-25(26(31)19-10-5-4-6-11-19)24(22-12-7-8-13-23(22)37(29,35)36)28-27(32)20-14-16-21(17-15-20)30(33)34/h4-8,10-17H,2-3,9,18H2,1H3,(H,28,32) |
InChI Key |
PRZJLXXUECYBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.